2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
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Overview
Description
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form decahydroisoquinoline.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Decahydroisoquinoline derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with active sites of enzymes, while the tetrahydroisoquinoline moiety can interact with receptor proteins. These interactions can modulate various biological processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the phenol group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 2-position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative.
Uniqueness
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to the presence of both a phenol group and a tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90136-95-1 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-7-2-4-8-16(14)15(12-18)10-13-6-3-5-9-17(13)19/h2-9,15,19H,10-12H2,1H3 |
InChI Key |
XACCUMOFSBQYPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3O |
Origin of Product |
United States |
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